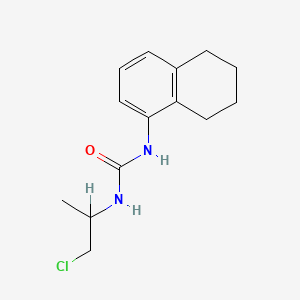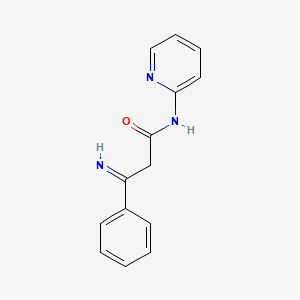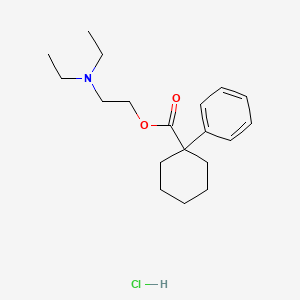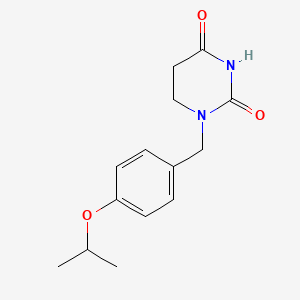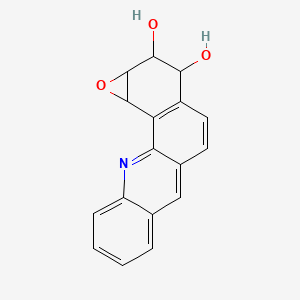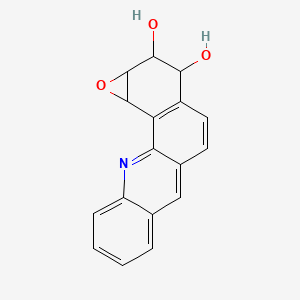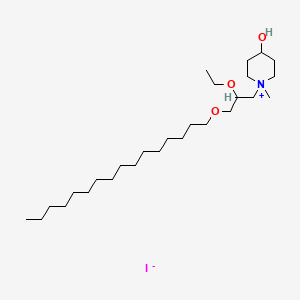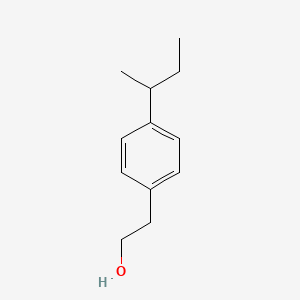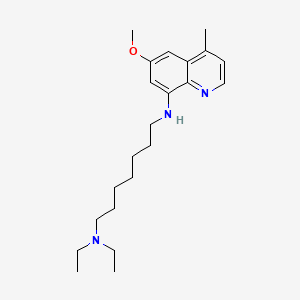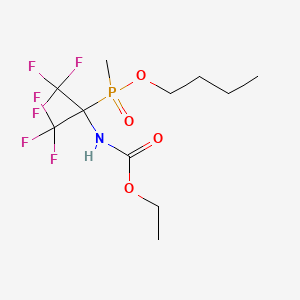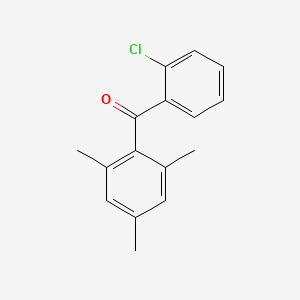
(2-Chlorophenyl)(2,4,6-trimethylphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Chlorophenyl)(2,4,6-trimethylphenyl)methanone is an organic compound that features a methanone group bonded to both a 2-chlorophenyl and a 2,4,6-trimethylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chlorophenyl)(2,4,6-trimethylphenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require a solvent like dichloromethane and are carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is optimized for higher yields and cost-effectiveness. This may involve continuous flow reactors and more efficient catalysts to streamline the process.
化学反応の分析
Types of Reactions
(2-Chlorophenyl)(2,4,6-trimethylphenyl)methanone undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom in the 2-chlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(2-Chlorophenyl)(2,4,6-trimethylphenyl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (2-Chlorophenyl)(2,4,6-trimethylphenyl)methanone involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to form stable complexes with various enzymes and receptors, influencing their activity and leading to a range of biological effects.
類似化合物との比較
Similar Compounds
- (4-Chlorophenyl)(2,4,6-trimethylphenyl)methanone
- (2,4,6-Trimethylbenzoyl)diphenylphosphine oxide
- (2,4,6-Trimethylbenzoyl)phenyl phosphinate
Uniqueness
(2-Chlorophenyl)(2,4,6-trimethylphenyl)methanone is unique due to the presence of both a 2-chlorophenyl and a 2,4,6-trimethylphenyl group, which imparts distinct chemical and physical properties. This structural uniqueness makes it a valuable compound for various research applications.
特性
CAS番号 |
71783-50-1 |
|---|---|
分子式 |
C16H15ClO |
分子量 |
258.74 g/mol |
IUPAC名 |
(2-chlorophenyl)-(2,4,6-trimethylphenyl)methanone |
InChI |
InChI=1S/C16H15ClO/c1-10-8-11(2)15(12(3)9-10)16(18)13-6-4-5-7-14(13)17/h4-9H,1-3H3 |
InChIキー |
FKMWZVIVMLJAEM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)C)C(=O)C2=CC=CC=C2Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


